molecular formula C11H19NO3 B2698064 tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1221818-31-0

tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B2698064
CAS RN: 1221818-31-0
M. Wt: 213.277
InChI Key: TZYFUEGUSGTHRA-UHFFFAOYSA-N
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Description

Tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (TBHCA) is an organic compound used in a variety of research applications. It is a bicyclic compound containing an oxo group, an azabicyclic ring system, and a tert-butyl group. TBHCA is a useful reagent in organic synthesis, and its derivatives have been used in a variety of scientific research applications.

Scientific Research Applications

Synthesis of Novel Compounds

Conformationally Constrained Amino Acids

Researchers have developed methodologies for synthesizing conformationally constrained amino acids, leveraging tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate and related structures as key intermediates. These compounds serve as analogs of glutamic acid, providing a basis for generating peptidomimetics and probing the conformational space of biologically active peptides (Hart & Rapoport, 1999).

Piperidine and Piperazine Scaffolds

The compound has also been utilized in the synthesis of piperidine and piperazine scaffolds, which are important in medicinal chemistry. For instance, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate showcases the utility of tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives in creating new structures for pharmaceutical development (Harmsen et al., 2011).

Methodological Innovations

Efficient Scalable Routes

Innovative synthetic routes have been developed to produce enantiomerically pure variants of tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, demonstrating significant improvements over traditional methods. These processes facilitate the large-scale production of structurally complex and stereochemically defined compounds, contributing to the advancement of synthetic organic chemistry (Maton et al., 2010).

Asymmetric Synthesis

The asymmetric synthesis of chiral compounds using tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives has been explored, highlighting the compound's versatility in creating enantioselective products. This is crucial for the development of drugs with specific biological activities, as the chirality of molecules can significantly influence their pharmacological properties (Brock et al., 2012).

properties

IUPAC Name

tert-butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-7-4-5-8(12)9(7)13/h7-9,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYFUEGUSGTHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate

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